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Compound of Interest

Compound Name:
3-Bromo-6-chloroimidazo[1,5-

a]pyridine

CAS No.: 1263057-14-2

Cat. No.: B2500855

Get Quote

(3-Bromo-6-chloroimidazo[1,2-b]pyridazine)[1][2]
Executive Summary: The "Privileged Scaffold"
CAS 13526-66-4, systematically known as 3-Bromo-6-chloroimidazo[1,2-b]pyridazine, is not

merely a catalog item; it is a high-value "privileged scaffold" in kinase inhibitor discovery. Its

structural utility lies in its orthogonal halogenation:

C3-Bromine: Highly reactive to palladium-catalyzed cross-coupling (Suzuki-Miyaura,

Sonogashira).

C6-Chlorine: Less reactive, allowing for controlled, sequential functionalization.

This guide provides a rigorous characterization framework to ensure this intermediate meets

the stringent purity requirements necessary for high-yield downstream catalysis.
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Property Specification Technical Note

CAS Number 13526-66-4 Unique identifier.[1][2]

Formula
Distinct isotopic signature (See

Section 4).

Mol. Weight 232.47 g/mol
Monoisotopic mass ~230.92

Da.

Appearance Off-white to pale yellow solid
Darkening indicates oxidation

or light sensitivity.

Solubility DMSO, DMF, MeOH
Limited solubility in non-polar

solvents (Hexane).

LogP ~1.9 (Predicted)
Lipophilic enough for cell

permeability in derivatives.

Storage 2–8°C, Inert Atmosphere
Hygroscopic; store under

Argon/Nitrogen.

Synthesis & Regiochemical Logic
To understand the impurities, one must understand the genesis of the molecule. The synthesis

typically proceeds via the cyclization of 6-chloropyridazin-3-amine followed by electrophilic

bromination.
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Figure 1: Synthetic pathway highlighting critical control points for impurity formation.

Analytical Characterization Protocols
A simple "pass" on a CoA is insufficient for GMP-adjacent workflows. The following protocols

are designed to validate structural integrity and regiochemistry.

A. High-Resolution Mass Spectrometry (HRMS)
Objective: Confirm identity via the unique Halogen Isotopic Pattern.

The Science: Chlorine exists as

(3:1).[3] Bromine exists as

(1:1).[3][4]

Expected Pattern: The combination creates a distinct "quartet-like" cluster.

M (231 Da):

M+2 (233 Da): (

) AND (

) — This will be the tallest peak.

M+4 (235 Da):

Acceptance Criteria: The intensity ratio of M : M+2 : M+4 must approximate 3 : 4 : 1.

Deviation suggests contamination with de-halogenated species.

B. Nuclear Magnetic Resonance (

-NMR)
Objective: Verify regiochemistry (Br at C3, not C2). Solvent: DMSO-

or CDCl

.
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Proton Position Multiplicity
Approx. Shift (

)
Diagnostic Logic

H-2 (Imidazole) Singlet (s) 7.9 – 8.2 ppm

Critical Signal. If Br

were at C2, this

singlet would

disappear. Its

presence confirms

C3-substitution.

H-8 (Pyridazine) Doublet (d) 8.0 – 8.1 ppm
Deshielded by

adjacent Nitrogen.

H-7 (Pyridazine) Doublet (d) 7.2 – 7.4 ppm
Coupled to H-8 (

Hz).

Protocol Note: Integration must be exactly 1:1:1. Any extra peaks in the aromatic region (7.0–

8.5 ppm) indicate regioisomers (e.g., 2-bromo derivative) or unreacted starting material.

C. HPLC Purity Method (Reverse Phase)
Objective: Quantify organic impurities (unreacted intermediate, dibromo species).

Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

mm, 3.5 µm.

Mobile Phase A: Water + 0.1% Formic Acid (or TFA).

Mobile Phase B: Acetonitrile (MeCN).

Gradient: 5% B to 95% B over 15 minutes.

Detection: UV at 254 nm (aromatic system) and 220 nm (amide bonds).

Why this works: The unbrominated precursor is more polar (elutes earlier). The dibrominated

impurity is more lipophilic (elutes later). CAS 13526-66-4 will elute in the middle.
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Functionalization Strategy (The "Why")
This molecule is designed for Sequential Cross-Coupling. The reactivity difference between the

C-Br and C-Cl bonds is the core feature.

CAS 13526-66-4
(Br at C3, Cl at C6)

Reaction 1: Suzuki Coupling
(Low Temp / Mild Base)

Br reacts first
(Weaker Bond)

Intermediate:
3-Aryl-6-chloro...

Reaction 2: Buchwald-Hartwig
(High Temp / Strong Base)

Cl reacts second
(Requires forcing conditions)

Final Drug Candidate
(Dual Functionalized)

Click to download full resolution via product page

Figure 2: Orthogonal reactivity logic. The C-Br bond is chemically "softer" and reacts under

milder conditions than the C-Cl bond.

Handling & Stability
Light Sensitivity: Halogenated heterocycles can undergo photolytic dehalogenation. Store in

amber vials.
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Moisture: While the imidazopyridazine core is relatively stable, moisture can affect the

stoichiometry of subsequent sensitive coupling reactions (e.g., quenching organolithium

reagents).

Safety: Irritant. Avoid inhalation. Standard PPE (gloves, goggles, fume hood) is mandatory.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 7 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/3-Bromo-6-chloroimidazo_1_2-b_pyridazine
https://pubchem.ncbi.nlm.nih.gov/compound/12872323
https://www.chemistrysteps.com/mass-spectrometry-isotopes-m-m1-m2/
https://www.benchchem.com/product/b2500855?utm_src=pdf-custom-synthesis#bc-rfq
https://pubchem.ncbi.nlm.nih.gov/compound/3-Bromo-6-chloroimidazo_1_2-b_pyridazine
https://pubchem.ncbi.nlm.nih.gov/compound/3-Bromo-6-chloroimidazo_1_2-b_pyridazine
https://www.sigmaaldrich.com/TW/zh/product/ambeedinc/ambh2d6fbc32?context=bbe
https://www.chemistrysteps.com/isotopes-in-mass-spectrometry/
https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/An_Introduction_to_Mass_Spectrometry_(Van_Bramer)/06%3A_INTERPRETATION/6.04%3A_Isotope_Abundance
https://www.benchchem.com/product/b2500855/docs#technical-guide-characterization-utilization-of-cas-13526-66-4
https://www.benchchem.com/product/b2500855/docs#technical-guide-characterization-utilization-of-cas-13526-66-4
https://www.benchchem.com/product/b2500855/docs#technical-guide-characterization-utilization-of-cas-13526-66-4
https://www.benchchem.com/product/b2500855/docs#technical-guide-characterization-utilization-of-cas-13526-66-4
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2500855?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/product/b2500855?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2500855?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

